2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 95002 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential use in medicinal chemistry, particularly in cancer research, due to its ability to interact with specific molecular targets.
Preparation Methods
The synthesis of NSC 95002 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 95002.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of NSC 95002 may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
NSC 95002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: NSC 95002 can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound.
Scientific Research Applications
NSC 95002 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 95002 is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 95002 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
NSC 95002 can be compared with other similar compounds, such as:
NSC 706744: Another topoisomerase I inhibitor with a different chemical structure but similar biological activity.
NSC 725776 (Indimitecan): A compound with enhanced stability and prolonged drug action compared to NSC 95002.
NSC 724998 (Indotecan): Known for its unique targeting of cancer cell genomes and reduced susceptibility to drug resistance mechanisms.
These comparisons highlight the unique properties of NSC 95002, such as its specific molecular interactions and potential therapeutic applications.
Properties
CAS No. |
855-98-1 |
---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-amino-5-(3-anilinopropyl)-4-benzyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H22N4O/c21-20-23-18(14-15-8-3-1-4-9-15)17(19(25)24-20)12-7-13-22-16-10-5-2-6-11-16/h1-6,8-11,22H,7,12-14H2,(H3,21,23,24,25) |
InChI Key |
CGSVYRDMUHHESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)NC(=N2)N)CCCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.